molecular formula C12H10ClNO3S B2975901 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 187998-93-2

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2975901
CAS No.: 187998-93-2
M. Wt: 283.73
InChI Key: WLJAYARWCGSCFD-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 1,3-thiazole core with a carboxylic acid group at position 5, a methyl group at position 4, and a (4-chlorophenoxy)methyl substituent at position 2. The compound's structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological activities, including enzyme inhibition and anti-inflammatory effects.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJAYARWCGSCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .

Mode of Action

The mode of action of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is as an auxin . Auxins are growth hormones that naturally exist in plants . This compound mimics the action of these hormones, disrupting the normal growth patterns of the target plants .

Biochemical Pathways

It is known that the compound interferes with the normal function of auxins, leading to abnormal growth and eventually death of the target plants .

Pharmacokinetics

It is known that the compound is adsorbed very quickly, with most of the compound being adsorbed within the first 3 minutes . The maximum adsorption capacity is 300.3 mg g−1 at 25 °C .

Result of Action

The result of the action of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is the death of the target plants. By mimicking the action of auxins, the compound disrupts the normal growth patterns of the plants, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid. For example, the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products . Additionally, the pH value and ionic strength can also affect the adsorption of the compound .

Biological Activity

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic compound recognized for its diverse biological activities. With the molecular formula C₁₂H₁₀ClNO₃S and a molecular weight of approximately 269.7 g/mol, this compound features a thiazole ring, a carboxylic acid group, and a chlorophenoxy substituent, which contribute to its pharmacological properties. Research indicates its potential applications in medicinal chemistry and agrochemicals, particularly due to its antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have demonstrated that 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by activating specific cellular pathways. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of cell migration

Research has elucidated that the biological activity of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is primarily due to its interaction with specific enzymes and receptors involved in key biological processes. The compound's structural features facilitate binding to these targets, which modulates various signaling pathways.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that it could serve as a potential lead compound for developing new antibiotics, especially in the face of rising antibiotic resistance.

Study on Anticancer Properties

Another significant study published in Cancer Letters explored the effects of this compound on tumor growth in vivo. Mice treated with the compound showed a marked reduction in tumor size compared to the control group, suggesting promising therapeutic potential in cancer treatment.

Comparison with Similar Compounds

Key Observations:

  • Amino vs. Phenoxy Substituents: The antidiabetic activity of BAC highlights the importance of the amino group in interacting with biological targets, whereas phenoxy groups may prioritize hydrophobic interactions.
  • Febuxostat Comparison: Febuxostat’s 3-cyano-4-isobutoxyphenyl group at position 2 is critical for xanthine oxidase inhibition, suggesting that bulkier substituents with mixed polarity (cyano + ether) optimize enzyme binding .

Physicochemical Properties

  • Solubility: The carboxylic acid at position 5 enhances water solubility across all analogs. However, lipophilicity varies with substituents: Phenoxy Groups (target compound): Moderate lipophilicity due to aryl ether linkage. Benzyl Amino Groups (BAC): Higher polarity from the amino group, improving aqueous solubility .

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